molecular formula C10H19NO B6598102 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal CAS No. 1249443-06-8

3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal

Cat. No.: B6598102
CAS No.: 1249443-06-8
M. Wt: 169.26 g/mol
InChI Key: YSTFQEGUCJXHKW-UHFFFAOYSA-N
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Description

3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal is an organic compound characterized by a cyclopropyl group attached to an ethylamino moiety, which is further connected to a dimethylpropanal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the cyclopropanation of alkenes using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions, where an ethylamine reacts with a suitable leaving group on the cyclopropyl precursor.

    Formation of the Dimethylpropanal Structure: The final step involves the formation of the dimethylpropanal structure through aldol condensation or other carbonyl-forming reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[cyclopropyl(methyl)amino]-2,2-dimethylpropanal
  • 3-[cyclopropyl(propyl)amino]-2,2-dimethylpropanal
  • 3-[cyclopropyl(butyl)amino]-2,2-dimethylpropanal

Uniqueness

3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group imparts rigidity and strain, influencing the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-4-11(9-5-6-9)7-10(2,3)8-12/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTFQEGUCJXHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(C)(C)C=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249443-06-8
Record name 3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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